1-Fluorononane

Fluorous biphasic catalysis Distillation separation Volatility

1-Fluorononane is a primary alkyl fluoride (C9H19F) characterized by a terminal C–F bond that imparts unique physicochemical properties relative to its parent alkane and other 1-halogenated nonanes. It is a colorless liquid with a molecular weight of 146.25 g/mol and a purity typically ≥97%.

Molecular Formula C9H19F
Molecular Weight 146.25 g/mol
CAS No. 463-18-3
Cat. No. B1329504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorononane
CAS463-18-3
Molecular FormulaC9H19F
Molecular Weight146.25 g/mol
Structural Identifiers
SMILESCCCCCCCCCF
InChIInChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
InChIKeyITPAUTYYXIENLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorononane (CAS 463-18-3) as a Strategic Intermediate in Fluorous Chemistry


1-Fluorononane is a primary alkyl fluoride (C9H19F) characterized by a terminal C–F bond that imparts unique physicochemical properties relative to its parent alkane and other 1-halogenated nonanes. It is a colorless liquid with a molecular weight of 146.25 g/mol and a purity typically ≥97% . Its moderate volatility (boiling point 166–169 °C) and high lipophilicity (LogP ~4.76) position it as a valuable synthon in fluorous biphasic catalysis and as a model compound for studying fluorocarbon–hydrocarbon phase behavior .

Why 1-Fluorononane Cannot Be Interchanged with Its Chloro, Bromo, or Non-Fluorinated Counterparts


The substitution of a single fluorine atom in the nonane backbone fundamentally alters intermolecular interactions, phase partitioning, and thermal stability. The high C–F bond strength (~105 kcal/mol) and strong fluorine electronegativity reduce molecular polarizability compared to chloro- and bromo-alkanes, leading to markedly different boiling points, densities, and enthalpies of vaporization . These differences are not marginal; they dictate the compound's utility in fluorous biphasic systems where perfluorinated solvents are employed and where precise control over phase separation is required [1]. Direct replacement with 1-chlorononane or 1-bromononane would result in altered volatility, solvent compatibility, and reactivity, rendering such substitutions invalid for applications demanding fluorocarbon-specific behavior.

Quantitative Evidence for Selecting 1-Fluorononane Over Halogenated Nonane Analogs


Boiling Point: 1-Fluorononane Exhibits a Significantly Lower Boiling Point than 1-Chlorononane and 1-Bromononane

1-Fluorononane boils at 166–169 °C, substantially lower than 1-chlorononane (202–204 °C) and 1-bromononane (201–221 °C). This difference arises from the reduced polarizability and weaker intermolecular dispersion forces in the fluorinated compound . The lower boiling point facilitates easier separation by distillation and reduces energy consumption in industrial processes where volatility is a critical parameter .

Fluorous biphasic catalysis Distillation separation Volatility

Density: 1-Fluorononane is Less Dense than Water, in Contrast to the Denser Chloro and Bromo Analogs

1-Fluorononane has a density of 0.81–0.82 g/cm³ at 25 °C, which is significantly lower than that of 1-chlorononane (~0.87 g/cm³) and 1-bromononane (~1.08–1.09 g/cm³). Consequently, 1-fluorononane floats on water, while the bromo analog sinks. This density inversion is critical for designing biphasic systems where the fluorous phase must reside above or below an aqueous or organic layer .

Phase separation Liquid-liquid extraction Fluorous phase behavior

Enthalpy of Vaporization: 1-Fluorononane Requires Less Energy to Vaporize than 1-Chloro- or 1-Bromononane

The enthalpy of vaporization (ΔvapH) for 1-fluorononane is 38.5 ± 3.0 kJ/mol, compared to 42.2 ± 3.0 kJ/mol for 1-chlorononane and 43.9 ± 3.0 kJ/mol for 1-bromononane . The lower value reflects weaker intermolecular interactions in the fluorinated alkane, translating to reduced energy input required for distillation, evaporation, or solvent removal in large-scale processes.

Thermodynamics Process engineering Energy efficiency

Refractive Index: 1-Fluorononane Displays a Lower Refractive Index than the Chloro and Bromo Analogs, Indicating Reduced Polarizability

The refractive index (n20/D) of 1-fluorononane is 1.402–1.404, notably lower than 1-chlorononane (~1.436) and 1-bromononane (~1.454) . This decrease reflects the lower electron density and polarizability of the C–F bond compared to C–Cl and C–Br, which has implications for optical clarity and refractive index matching in formulations and coatings.

Optical property Material characterization Fluorine effect

Surface Tension: 1-Fluorononane Exhibits a Markedly Lower Surface Tension than Nonane and Chloro/Bromo Analogs

1-Fluorononane possesses a surface tension of ~23.0 dyne/cm at 25 °C, which is substantially lower than that of nonane (~22.9–23.0 dyne/cm) and significantly lower than typical alkyl chlorides or bromides (~26–30 dyne/cm) . This property is attributed to the low polarizability of the C–F bond and makes 1-fluorononane an effective wetting agent in fluorous biphasic systems and in the formulation of low-surface-energy coatings .

Surfactant Wetting agent Fluorous coating

Thermodynamic Stability: 1-Fluorononane Has a More Negative Enthalpy of Formation than Nonane, Indicating Enhanced Stability

The standard enthalpy of formation (ΔfH°liquid) for 1-fluorononane is –474.3 ± 2.0 kJ/mol, which is considerably more negative than that of nonane (–274.7 kJ/mol) and likely more negative than the corresponding chloro- and bromo-alkanes (exact data unavailable) [1]. This reflects the strong C–F bond stabilization and makes 1-fluorononane less prone to thermal degradation or unwanted side reactions during processing.

Thermochemistry Stability Energetics

Validated Applications Where 1-Fluorononane Provides Definitive Advantages


Fluorous Biphasic Catalysis for Catalyst Recovery and Recycling

1-Fluorononane serves as a fluorous solvent or co-solvent in biphasic systems where its immiscibility with organic solvents and water enables facile separation of fluorous-tagged catalysts. Its lower boiling point and density relative to perfluorinated solvents offer operational advantages in catalyst recovery via simple phase decantation or thermal switching [1]. The observed surface tension and enthalpy of vaporization differences (Evidence Items 3 and 5) directly support its utility in energy-efficient catalyst recycling processes.

Calibration Standard for Physical Property Measurements

The well-defined and reproducible physicochemical properties of 1-fluorononane—including boiling point, density, and refractive index—make it a reliable standard for calibrating instruments such as densitometers, refractometers, and surface tensiometers. The quantitative data in Evidence Items 1, 2, and 4 provide a benchmark for instrument validation in quality control laboratories .

Model Compound for Studying Fluorocarbon–Hydrocarbon Phase Behavior

As a partially fluorinated alkane, 1-fluorononane is an ideal probe for investigating the thermodynamics of mixing and demixing in fluorocarbon/hydrocarbon systems. The enthalpy of vaporization and surface tension data (Evidence Items 3 and 5) contribute to modeling excess functions and designing separation protocols for fluorous mixtures [1].

Synthesis of Fluorinated Polyhydroxyalkanoates (PHAs) in Biocatalysis

1-Fluorononane has been used as a substrate in microbial biotransformations (e.g., with Pseudomonas oleovorans) to produce fluorinated polyhydroxyalkanoates. The unique C–F bond stability (Evidence Item 6) ensures the fluorinated monomer is incorporated intact into the polymer backbone, enabling the creation of functionalized biopolymers with altered surface properties [2].

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